Irak4-IN-20
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Description
Irak4-IN-20 is a useful research compound. Its molecular formula is C22H25F3N4O3 and its molecular weight is 450.462. The purity is usually 95%.
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Mechanism of Action
Target of Action
IRAK4-IN-20, also known as US10308634, Example 11, primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a crucial serine/threonine protein kinase that belongs to the IRAK family and plays a pivotal role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways . It is necessary for most signaling by activated TLRs .
Mode of Action
The compound interacts with IRAK4, inhibiting its kinase activity . Irak4 also has a non-kinase function in a variety of cell types, attributed to the myddosome complex formed by irak4 with myd88, irak-2, and irak-1 . This complex can activate downstream effector TRAF6 despite inhibition of the kinase domain of IRAK4 .
Biochemical Pathways
IRAK4 is part of the Myddosome signaling pathway and is essential for signaling downstream of TLRs and the IL-1R family in immune cells . Activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . Inappropriate IRAK4 activity has been linked with the progression of various malignancies .
Pharmacokinetics
For instance, GS-5718, an oral IRAK4 inhibitor, showed low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing .
Result of Action
The inhibition of IRAK4 by this compound can lead to the suppression of the NF-κB pathway, which supports cell survival . This can potentially lead to anti-tumor effects, as inappropriate IRAK4 activity has been linked with the progression of various malignancies .
Biochemical Analysis
Biochemical Properties
IRAK4-IN-20 interacts with various enzymes and proteins, primarily within the TLR and IL-1R signaling pathways . It has been found to bind competitively to the catalytic domain of IRAK4, inhibiting its activity . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive binder .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving TLR and IL-1R . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with IRAK4, leading to enzyme inhibition . This results in changes in gene expression, particularly within the TLR and IL-1R signaling pathways .
Metabolic Pathways
This compound is involved in the TLR and IL-1R signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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